REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])(=O)C.[CH2:18]([O:24][C:25]1[CH:26]=[C:27]([C:38]2[CH:43]=[CH:42][C:41]([O:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50])=[C:40]([O:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH3:57])[CH:39]=2)[CH:28]=[CH:29][C:30]=1[O:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37])[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>ClCCl.[Fe](Cl)Cl>[OH:4][C:5]1[C:6]([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[CH:7][C:8]2[C:43]3[C:38](=[CH:39][C:40]([O:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH3:57])=[C:41]([O:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50])[CH:42]=3)[C:27]3[C:28](=[CH:29][C:30]([O:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37])=[C:25]([O:24][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH:26]=3)[C:9]=2[CH:10]=1
|
Name
|
2-acetoxy-1-hexyloxybenzene
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=CC=C1)OCCCCCC
|
Name
|
3,3′,4,4′-tetrahexyloxybiphenyl
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)OC=1C=C(C=CC1OCCCCCC)C1=CC(=C(C=C1)OCCCCCC)OCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
iron chloride
|
Quantity
|
4.7 g
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto methanol (300 ml)
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was filtered off
|
Type
|
TEMPERATURE
|
Details
|
under reflux for over night
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
water (50 ml) was added
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.59 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |